

Physical properties of 1-Chlorobutane-d9

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Compound of Interest

Compound Name: 1-Chlorobutane-d9

CAS No.: 175540-76-8

Cat. No.: B1531985

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An In-depth Technical Guide to the Physical Properties of **1-Chlorobutane-d9**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorobutane-d9, the deuterated analogue of 1-chlorobutane, is a compound of significant interest in the fields of pharmaceutical research and development. The substitution of hydrogen atoms with their heavier isotope, deuterium, imparts unique physicochemical properties that are leveraged in a variety of applications. This guide provides a comprehensive overview of the physical properties of **1-Chlorobutane-d9**, detailed experimental protocols for their characterization, and insights into its applications, particularly in the context of drug discovery and development. The rationale behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

Molecular and Isotopic Identity

1-Chlorobutane-d9 is a saturated alkyl halide where all nine hydrogen atoms on the butyl chain have been replaced by deuterium atoms. This isotopic substitution is the defining feature of the molecule and is responsible for the differences in its physical and chemical properties compared to its non-deuterated counterpart.

- Chemical Formula: $\text{CD}_3(\text{CD}_2)_2\text{CD}_2\text{Cl}$
- IUPAC Name: 1-chloro-1,1,2,2,3,3,4,4,4-nonadeuteriobutane[1]

- CAS Number: 175540-76-8[1]
- Synonyms: Butyl-d9 chloride, 1-Chloro(²H₉)butane[1]

The molecular structure of **1-Chlorobutane-d9** is depicted below:

Caption: Chemical structure of **1-Chlorobutane-d9**.

Physicochemical Properties

The introduction of deuterium atoms results in a higher molecular weight for **1-Chlorobutane-d9** compared to 1-chlorobutane. This mass increase has a direct impact on several physical properties, such as density and, to a lesser extent, boiling and melting points. The electronic structure, however, remains largely unchanged, meaning that properties like solubility and refractive index are expected to be very similar to the non-deuterated analogue.

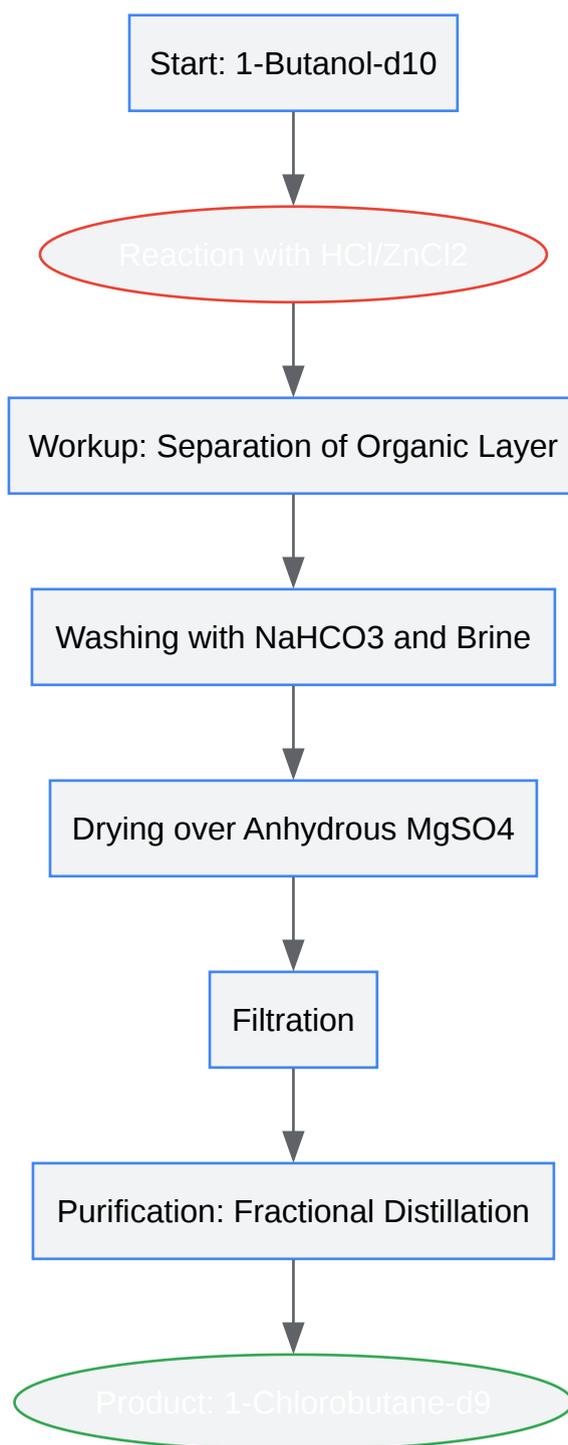
Property	Value	Source
Molecular Weight	101.62 g/mol	[1]
Isotopic Purity	≥98 atom % D	
Boiling Point	77-78 °C	[2]
Melting Point	-123 °C	[2]
Density	0.971 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	~1.402 (estimated from 1-chlorobutane)	[3]
Solubility	Poorly soluble in water; miscible with ethanol and ether (inferred from 1-chlorobutane). [4][5][6]	

Synthesis and Purification

A common method for the preparation of 1-chlorobutane is the reaction of 1-butanol with a chlorinating agent such as hydrogen chloride.[7][8] For the synthesis of **1-Chlorobutane-d9**, a

deuterated starting material, 1-butanol-d10, would be used.

A generalized synthetic workflow is outlined below:



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Caption: Generalized workflow for the synthesis and purification of **1-Chlorobutane-d9**.

Experimental Characterization Protocols

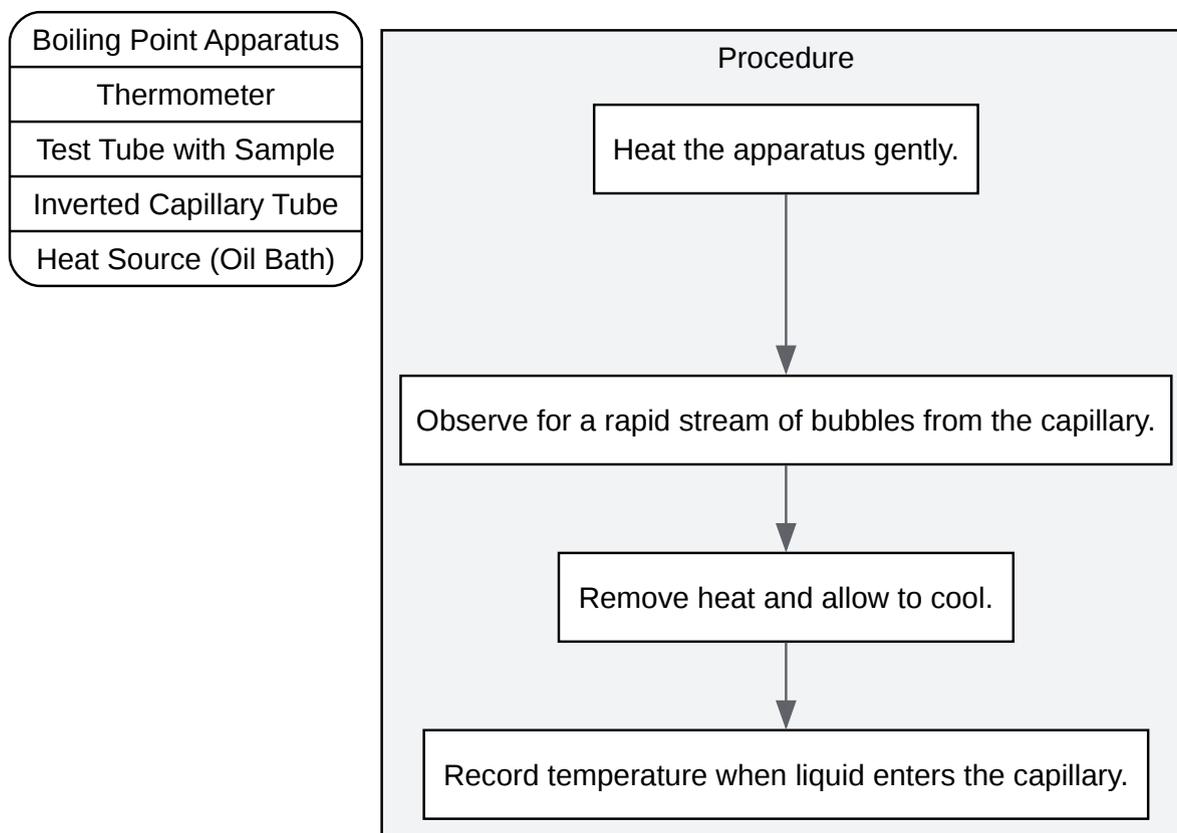
The following section details the experimental procedures for the determination of the key physical properties of **1-Chlorobutane-d9**.

Boiling Point Determination (Capillary Method)

This method is chosen for its accuracy with small sample volumes. The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[9]

Methodology:

- A small amount of **1-Chlorobutane-d9** is placed in a small test tube.
- A capillary tube, sealed at one end, is placed open-end down into the liquid.
- The assembly is attached to a thermometer and heated in a controlled manner in a heating block or oil bath.
- As the temperature rises, air trapped in the capillary tube will be expelled.[10]
- At the boiling point, a continuous stream of bubbles will emerge from the capillary tube.
- The heat source is then removed, and the liquid is allowed to cool.
- The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[11]



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Caption: Experimental setup for boiling point determination.

Density Measurement (Pycnometer Method)

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a specific, accurately known volume, is used for this measurement.

Methodology:

- The mass of a clean, dry pycnometer is accurately measured.
- The pycnometer is filled with **1-Chlorobutane-d9**, ensuring no air bubbles are present, and the temperature is allowed to equilibrate to 25 °C.
- The mass of the pycnometer filled with the sample is measured.

- The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and its mass is measured.
- The volume of the pycnometer can be calculated from the mass and density of the reference liquid.
- The density of **1-Chlorobutane-d9** is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound.

Methodology:

- The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry.
- A few drops of **1-Chlorobutane-d9** are placed on the surface of the measuring prism.
- The prisms are closed and the instrument's light source is positioned.
- The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
- The refractive index is read from the instrument's scale. The temperature should be maintained at 20 °C using a circulating water bath.

Isotopic Purity Confirmation

The isotopic purity of **1-Chlorobutane-d9** is a critical parameter and is typically determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

- Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio. The molecular ion peak for **1-Chlorobutane-d9** will be shifted by +9 mass units compared to its non-deuterated counterpart. The relative intensities of the molecular ion peaks of the fully deuterated species and any partially deuterated species can be used to

quantify the isotopic enrichment.[12] The presence of chlorine with its two isotopes (^{35}Cl and ^{37}Cl) will result in a characteristic M+ and M+2 pattern.[13]

- NMR Spectroscopy:
 - ^1H NMR: In a ^1H NMR spectrum, the signals corresponding to the butyl protons will be absent or significantly diminished, confirming the high level of deuteration.
 - ^{13}C NMR: In a ^{13}C NMR spectrum, the signals for the carbon atoms will be split into multiplets due to coupling with the attached deuterium atoms (a triplet for $-\text{CD}_2-$ and a septet for $-\text{CD}_3$). This provides further confirmation of the location of the deuterium labels.
[14]

Applications in Pharmaceutical Research

The primary utility of **1-Chlorobutane-d9** in a research and drug development setting stems from its isotopic labeling.

- Internal Standards: Due to its similar chemical behavior and distinct mass, **1-Chlorobutane-d9** can be used as an internal standard in quantitative analysis by mass spectrometry (e.g., LC-MS) for the determination of 1-chlorobutane or related compounds in complex biological matrices.
- Mechanistic Studies: Deuterated compounds are valuable tools for elucidating reaction mechanisms. The kinetic isotope effect, a change in the rate of a reaction when a hydrogen atom is replaced by a deuterium atom, can provide insights into bond-breaking steps.
- Metabolic Profiling: In drug metabolism studies, deuteration can alter the rate of metabolic processes, particularly those involving cytochrome P450 enzymes. This "metabolic switching" can be used to improve the pharmacokinetic profile of a drug candidate by blocking or slowing down undesirable metabolic pathways. While 1-chlorobutane itself is not a therapeutic agent, deuterated building blocks can be incorporated into more complex drug molecules.

Safety and Handling

1-Chlorobutane-d9 is expected to have a similar safety profile to 1-chlorobutane. It is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

1-Chlorobutane-d9 is a specialized chemical with important applications in scientific research, particularly in the pharmaceutical industry. Its physical properties are largely governed by the presence of nine deuterium atoms, leading to a higher molecular weight and density compared to its non-deuterated analogue. The experimental protocols detailed in this guide provide a robust framework for the characterization and quality control of this compound. A thorough understanding of its physical properties is essential for its effective use as an internal standard, a mechanistic probe, or a building block in the synthesis of deuterated drug candidates.

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